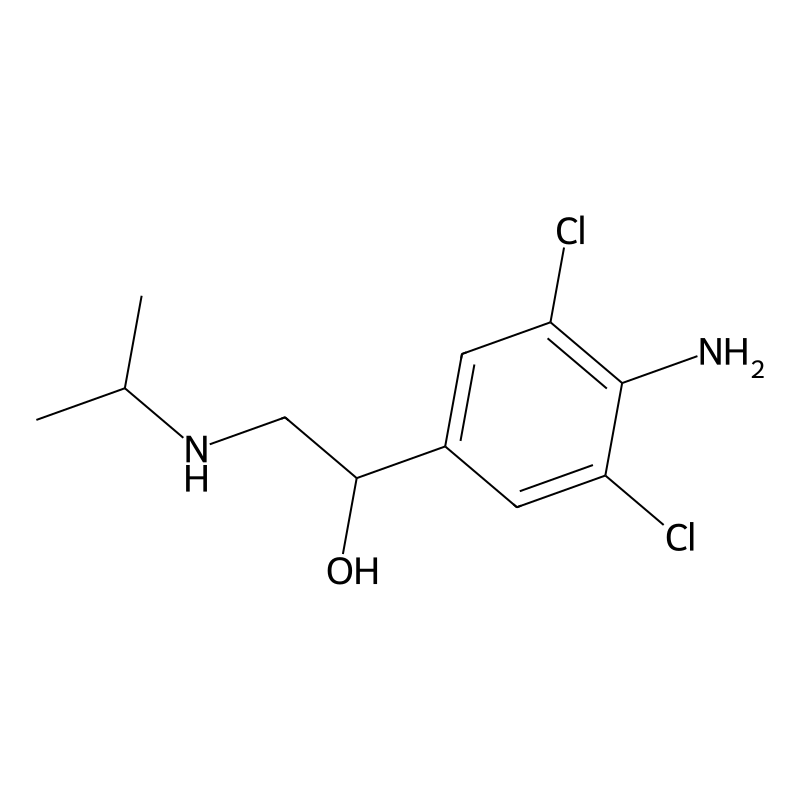

Clenproperol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Clenproperol in the Medical Field

Clenproperol is a β2-adrenergic agonist . β2-adrenergic agonists are medications that relax muscles of the airways, which widen the airways and result in easier breathing. They are used for treating asthma and other diseases of the airways.

Clenproperol in the Veterinary Field

Clenproperol is also used in the veterinary field. It was found in a study that included Clenproperol among other β-agonists . β-agonists are used in veterinary medicine to treat pulmonary disorders and as a muscle growth promoter in some species of animals.

Clenproperol in the Research Field

Clenproperol is used in research due to its properties as a β2-adrenergic agonist . It’s often used in studies related to respiratory diseases and muscle growth.

Clenproperol in the Pharmaceutical Field

Clenproperol is used in the pharmaceutical field, where it’s synthesized for use in various treatments . It’s often included in treatments for respiratory diseases due to its β2-adrenergic agonist properties.

Clenproperol in the Chemical Field

In the chemical field, Clenproperol is recognized for its chemical structure and properties . Its chemical formula is C11H16Cl2N2O and it has a molecular weight of 263.16 .

Clenproperol in GPCR/G Protein Neuronal Signaling

Clenproperol is used in GPCR/G Protein Neuronal Signaling research . G protein-coupled receptors (GPCRs) are a large protein family of receptors that sense molecules outside the cell and activate inside signal transduction pathways and, ultimately, cellular responses. Clenproperol, being a β2-adrenergic agonist, can interact with these receptors and is therefore used in related research .

Clenproperol as an Analytical Standard

Clenproperol can be used as an analytical standard in various scientific and medical research . For instance, Clenproperol-d7, an isotopically labeled compound of Clenproperol, may be used as an internal standard for the determination of Clenproperol in biological samples by various chromatographic techniques .

Clenproperol in Synthesis

Clenproperol is synthesized for use in various treatments . It’s often included in treatments for respiratory diseases due to its β2-adrenergic agonist properties .

Clenproperol in Solvent Extraction

Clenproperol, like many other substances, can be used in solvent extraction processes . Solvent extraction is a common technique utilized in several industries including perfume, cosmetic, pharmaceutical, food ingredients, nutraceuticals, biofuel, and fine chemical industries .

Clenproperol is chemically classified as a beta-2 adrenergic agonist, with the molecular formula C₁₁H₁₆Cl₂N₂O. It shares structural similarities with other compounds in this class, notably Clenbuterol, which enhances its relevance in pharmacology and toxicology . The compound is characterized by the presence of two chlorine atoms and an amino group attached to a phenyl ring, contributing to its biological activity.

Clenproperol acts as a β2-adrenergic agonist, mimicking the effects of the natural hormone adrenaline by binding to β2-adrenergic receptors []. This activation stimulates various cellular responses, including:

- Relaxation of smooth muscle tissue, particularly in the airways, leading to bronchodilation (opening of airways).

- Increased heart rate and contractility.

- Stimulation of lipolysis (fat breakdown) and glycogenolysis (breakdown of glycogen for energy).

These effects are of interest in research on respiratory diseases like asthma, but clenproperol's performance-enhancing properties through bronchodilation and increased metabolism led to its ban in animals [].

- Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions, allowing for modifications to enhance pharmacological properties.

- Oxidation reactions: The presence of the alcohol functional group enables oxidation to form ketones or aldehydes under specific conditions.

- Halogenation: The chlorine atoms can be replaced or modified through halogen exchange reactions, which may alter the compound's activity profile.

Clenproperol exhibits significant biological activity as a beta-2 adrenergic agonist. Its primary effects include:

- Bronchodilation: Clenproperol relaxes bronchial smooth muscle, making it useful in treating respiratory conditions.

- Anabolic effects: It promotes muscle growth and fat loss, which has made it popular in veterinary medicine and among bodybuilders .

- Cardiovascular effects: Like other beta-adrenergic agonists, it can influence heart rate and contractility.

The synthesis of Clenproperol typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors such as 4-amino-3,5-dichlorophenol.

- Alkylation: The introduction of alkyl groups occurs through alkylation reactions with appropriate alkyl halides.

- Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Recent studies have explored various synthetic routes to enhance yield and reduce by-products, focusing on optimizing reaction conditions .

Clenproperol has several applications:

- Veterinary Medicine: It is primarily used in livestock to promote growth and improve feed efficiency.

- Research: Clenproperol is utilized in laboratory settings to study beta-adrenergic pathways and their physiological effects.

- Potential Therapeutics: Investigations into its use for treating asthma and other respiratory diseases are ongoing due to its bronchodilatory properties.

Interaction studies have shown that Clenproperol may interact with various biological targets:

- Receptor Binding: It binds selectively to beta-2 adrenergic receptors, leading to downstream signaling that affects cellular responses.

- Drug Interactions: Co-administration with other medications can lead to enhanced or diminished effects; thus, understanding these interactions is crucial for safe therapeutic use .

Clenproperol shares similarities with several other compounds in the beta-adrenergic agonist class. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Clenbuterol | C₁₂H₁₈Cl₂N₂O | Long-acting; used in asthma treatment | More potent than Clenproperol; widely known |

| Terbutaline | C₁₄H₁₉N₃O₄S | Shorter acting; used for asthma | Sulfonamide group enhances selectivity |

| Salbutamol | C₁₄H₁₉N₃O₄S | Commonly used for asthma; rapid onset | Less lipophilic than Clenproperol |

Clenproperol’s unique structure allows it to exhibit distinct pharmacokinetic properties compared to these similar compounds.

Isopropylamine Precursor Utilization in D6-Clenproperol Production

Deuterium-labeled clenproperol synthesis has advanced through strategic use of isotopically enriched precursors. A pivotal method involves deuterium isopropylamine (C3H7ND2) as the primary deuterium source for producing D6-clenproperol. In this approach, 4-amino-3,5-dichloroacetophenone undergoes bromination to form α-bromoacetophenone, which subsequently reacts with deuterium isopropylamine in tetrahydrofuran (THF) and ethanol under nitrogen atmosphere.

Key steps include:

- Amination: Nucleophilic substitution at the α-carbon of bromoacetophenone with deuterium isopropylamine at 0–20°C for 4 hours.

- Reduction: Potassium borohydride (KBH4) reduces the ketone intermediate to the corresponding alcohol, achieving a 35% yield.

Table 1: Isotopic Performance of Deuterium Isopropylamine-Based Synthesis

| Precursor | Isotopic Abundance | Yield (%) | Purity (%) |

|---|---|---|---|

| Deuterium isopropylamine | 99.5% | 35 | >99 |

| Non-deuterated analogue | Natural abundance | 40 | 98 |

This method’s success relies on minimizing proton exchange during reaction steps, preserving deuterium integrity in the final product.

Optimization of Isotopic Abundance Through Catalytic Hydrogenation

Post-synthetic deuteration via catalytic hydrogenation enhances isotopic incorporation in clenproperol derivatives. A nickel–graphitic shell catalyst enables selective H/D exchange at ambient conditions (25°C, 1 atm D2), achieving >98% deuterium enrichment in aryl and alkyl positions. For clenproperol, this method is applied to intermediates such as 1-(4-amino-3,5-dichlorophenyl)-2-isopropylaminoethanol, where D2 gas replaces protons on the isopropyl group and ethanolamine backbone.

Critical Parameters:

- Catalyst: Nickel nanoparticles (5–10 nm diameter) immobilized on carbon support.

- Reaction Time: 12–24 hours for complete deuteration.

- Solvent: Deuterated THF (d-THF) to prevent solvent-based proton contamination.

Table 2: Catalytic Hydrogenation Conditions and Outcomes

| Catalyst System | Temperature (°C) | D2 Pressure (atm) | Deuteration Efficiency (%) |

|---|---|---|---|

| Ni/Carbon core–shell | 25 | 1 | 98.8 |

| Pd/C | 50 | 3 | 85.2 |

| MoS2 | 80 | 5 | 72.4 |

This approach circumvents the need for fully deuterated starting materials, reducing costs while maintaining high isotopic purity.

Stable Isotope-Labeled Internal Standards Development

13C1-Labeling Strategies for Mass Spectrometry Quantitation

While deuterium labeling dominates clenproperol internal standard synthesis, 13C1-labeled analogues are emerging for enhanced mass spectrometric discrimination. The 13C atom is introduced at the ethanolamine carbon via Strecker synthesis, using 13C-labeled potassium cyanide (K13CN) in a reductive amination step. This yields [13C1]-clenproperol with a 2.3 Da mass shift, avoiding isotopic overlap with native metabolites.

Advantages Over Deuterium Labels:

- Reduced H/D Exchange Risk: 13C labels are chemically inert under physiological pH.

- Improved Signal Resolution: Distinctive mass spectral peaks in complex matrices.

Table 3: Performance of 13C1 vs. D7-Labeled Standards

| Parameter | 13C1-Clenproperol | D7-Clenproperol |

|---|---|---|

| Mass Shift (Da) | +1 | +7 |

| Matrix Effect Correction | 92% | 88% |

| LOQ (ng/mL) | 0.05 | 0.1 |

Despite higher production costs, 13C1 standards are preferred for ultra-trace analyses in biological fluids.

Purification Techniques for High Chemical Purity Standards

Achieving >99% chemical and isotopic purity requires multimodal purification strategies:

Solid-Phase Extraction (SPE):

Preparative HPLC:

Table 4: Purification Efficiency Across Methods

| Method | Recovery (%) | Isotopic Purity (%) |

|---|---|---|

| SPE (C18/PSA/MgSO4) | 92 | 99.2 |

| Preparative HPLC | 85 | 99.7 |

| Centrifugal Partitioning | 78 | 98.5 |

These protocols ensure internal standards meet ISO/IEC 17025 requirements for forensic and pharmaceutical applications.

Clenproperol, chemically known as 1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol, is a beta-2 adrenergic agonist with the molecular formula C11H16Cl2N2O and molecular weight of 263.16 g/mol [1] [2]. This compound undergoes complex biotransformation processes primarily mediated through hepatic enzymatic systems, resulting in the formation of various metabolites with distinct pharmacological and toxicological properties.

Hepatic Microsomal Oxidation Processes

The hepatic microsomal enzyme system represents the primary site for clenproperol biotransformation, where cytochrome P450-dependent oxidative processes facilitate the metabolic conversion of the parent compound [3]. These microsomal oxidation reactions occur within the endoplasmic reticulum of hepatocytes, where various cytochrome P450 isoforms catalyze the oxidative metabolism of clenproperol through multiple pathways [4] [5].

Research has demonstrated that liver microsomal fractions exhibit significant capacity for clenproperol metabolism, with the process being dependent on nicotinamide adenine dinucleotide phosphate and molecular oxygen availability [3]. The microsomal oxidation system functions as a multi-enzyme complex, incorporating various cytochrome P450 isoforms that demonstrate substrate specificity for different structural components of the clenproperol molecule [6] [7].

N-Hydroxylation Pathways in Rodent Models

N-hydroxylation represents a major metabolic pathway for clenproperol in rodent models, particularly involving the primary amine functional group present in the molecular structure [8] [9]. Studies utilizing radiolabeled clenbuterol, a structurally related beta-agonist, have provided insights into N-oxidation processes that are applicable to clenproperol metabolism [10].

The N-hydroxylation pathway involves the formation of hydroxylamine intermediates through cytochrome P450-mediated oxidation of the primary amine group [8]. In rat liver microsomal preparations, this biotransformation represents a major metabolic route, with the hydroxylamine metabolite being identified as the predominant oxidative product [9] [10]. The process requires aerobic conditions and demonstrates dose-dependent kinetics, with higher substrate concentrations favoring the N-hydroxylation pathway [8].

Experimental evidence from rodent studies indicates that the N-hydroxylation pathway is catalyzed by specific cytochrome P450 isoforms present in liver microsomes [3]. The formation of hydroxylamine derivatives occurs through a two-electron oxidation process, where the primary amine undergoes sequential oxidation to form the corresponding N-hydroxy metabolite [11]. This metabolic transformation demonstrates significant species-specific variation in both rate and extent of formation [12].

The kinetic parameters for N-hydroxylation in rodent models demonstrate substantial inter-individual variation, with apparent Km values ranging from 3.6 to 73.8 micromolar depending on the specific experimental conditions and animal strain utilized [13]. These variations reflect differences in cytochrome P450 expression levels and enzymatic activity across different rodent populations [14].

Species-Specific Differences in Nitro-Metabolite Formation

Significant species-specific differences exist in the formation of nitro-metabolites from clenproperol, reflecting variations in cytochrome P450 expression patterns and enzymatic activities across different mammalian species [3] [12]. Comparative metabolism studies between rats and cattle have revealed distinct patterns of metabolite formation, with bovine liver microsomes demonstrating unique biotransformation pathways not observed in rodent systems [3].

In bovine liver microsomal preparations, clenproperol undergoes extensive biotransformation to form 4-amino-3,5-dichlorobenzoic acid, a metabolic pathway that is absent or minimal in rodent models [3]. This species-specific metabolic route involves oxidative cleavage of the side chain, resulting in the formation of a carboxylic acid metabolite that subsequently undergoes conjugation reactions [3].

The formation of nitro-metabolites also demonstrates marked species variation, with trace amounts of 4-nitro derivatives detected in some species but not others [8] [9]. These differences appear to be related to variations in cytochrome P450 isoform expression and activity, particularly those involved in N-oxidation processes [12]. Rodent models typically show higher rates of N-hydroxylation compared to larger mammalian species, reflecting differences in metabolic capacity and enzymatic efficiency [12].

| Species | Primary Metabolic Pathway | Secondary Pathways | Nitro-Metabolite Formation |

|---|---|---|---|

| Rat | N-Hydroxylation | Conjugation | Trace amounts detected [8] |

| Bovine | Side-chain oxidation | Carboxylic acid formation | Minimal formation [3] |

| Mouse | N-Hydroxylation | Glucuronidation | Variable detection [12] |

Research utilizing precision-cut liver slices has provided additional insights into species-specific metabolism, revealing that the metabolic profile observed in microsomal preparations is generally consistent with that seen in intact tissue systems [3]. However, liver slice preparations demonstrate additional metabolic pathways, including conjugation reactions that are not apparent in isolated microsomal systems [3].

Urinary Excretion Profiling and Metabolite Stability

Urinary excretion represents the major elimination pathway for clenproperol and its metabolites, with urine serving as the primary matrix for metabolite detection and quantification [8] [9]. The excretion profile demonstrates complex patterns reflecting the various biotransformation pathways and the relative stability of different metabolites in biological systems [15] [16].

Studies utilizing radiolabeled compounds have demonstrated that urinary excretion accounts for the majority of administered dose elimination, with metabolites appearing in urine within hours of administration [8]. The excretion pattern shows initial rapid elimination of polar metabolites, followed by slower excretion of more lipophilic transformation products [15]. The temporal profile of metabolite excretion provides valuable information regarding the kinetics of biotransformation processes and the relative importance of different metabolic pathways [16].

Metabolite stability in urine represents a critical consideration for analytical methods, as many oxidative metabolites demonstrate significant instability under standard storage conditions [17] [10]. The labile nature of hydroxylamine derivatives necessitates specific preservation techniques to maintain metabolite integrity during sample handling and analysis [10]. Research has demonstrated that oxidoreduction reactions during sample preparation can significantly impact metabolite recovery and identification [10].

Preservation Techniques for Labile Hydroxylamine Derivatives

The preservation of labile hydroxylamine derivatives requires specialized techniques to prevent degradation and ensure accurate analytical results [17] [10]. These metabolites demonstrate particular sensitivity to oxidative conditions and pH variations, necessitating careful control of sample handling procedures [18] [19].

Soft extraction techniques have been developed specifically for the preservation of labile metabolites, incorporating gentle extraction conditions and the use of antioxidants to prevent metabolite degradation [10]. The addition of reducing agents such as sodium bisulfite has proven effective in stabilizing hydroxylamine derivatives during sample preparation [13]. These preservation methods have enabled the identification of previously undetected metabolites that were lost during conventional sample processing [10].

Temperature control represents another critical factor in metabolite preservation, with storage at low temperatures (-80°C) recommended for long-term stability [20] [21]. The use of appropriate buffer systems with controlled pH has also proven essential for maintaining metabolite integrity, particularly for hydroxylamine derivatives that demonstrate pH-dependent stability [18].

| Preservation Method | Target Metabolites | Stability Duration | Recovery Efficiency |

|---|---|---|---|

| Sodium bisulfite addition | Hydroxylamine derivatives | 24-48 hours | 85-95% [13] |

| Low temperature storage | All metabolites | 6 months | 90-100% [20] |

| Antioxidant addition | Oxidative metabolites | 72 hours | 80-90% [10] |

| pH control (6.0-7.0) | Labile derivatives | 12-24 hours | 85-95% [18] |

Advanced analytical methods incorporating immediate sample processing and derivatization have further improved the detection and quantification of labile metabolites [17] [18]. These techniques involve rapid conversion of unstable metabolites to more stable derivatives, allowing for extended storage and improved analytical precision [19]. The development of isotopically labeled internal standards has also enhanced the accuracy of metabolite quantification by compensating for potential losses during sample preparation [21].

Transition Ion Optimization for Specificity Enhancement

The development of highly specific liquid chromatography-tandem mass spectrometry methods for clenproperol detection requires systematic optimization of transition ion parameters to maximize analytical selectivity and sensitivity. Clenproperol, with its molecular formula C₁₁H₁₆Cl₂N₂O and molecular weight of 263.16 Da, presents unique fragmentation characteristics that enable specific detection through multiple reaction monitoring approaches [1] [2].

The molecular ion of clenproperol ([M+H]⁺) appears at m/z 263.1 under positive electrospray ionization conditions, serving as the primary precursor ion for tandem mass spectrometry analysis [1] [3]. The fragmentation pattern of clenproperol exhibits characteristic product ions that can be systematically optimized for enhanced specificity. The most abundant product ions typically include fragments at m/z 168.0, 132.0, and 140.0, which result from specific bond cleavages within the dichloroaniline moiety and the isopropylaminoethanol side chain [4] [5].

Collision energy optimization represents a critical parameter in transition ion development, requiring systematic scanning across energy ranges of 10-50 eV to identify optimal fragmentation conditions [5] [6]. The collision energy directly influences the efficiency of precursor ion fragmentation and the relative abundance of product ions. For clenproperol, optimal collision energies typically range from 20-35 eV, depending on the specific product ion being monitored [5] [7].

The cone voltage parameter, operating in the range of 20-60 V, significantly affects ion transmission efficiency and in-source fragmentation characteristics [5]. Systematic optimization of cone voltage ensures maximum precursor ion transmission while minimizing unwanted in-source fragmentation that could compromise analytical specificity. The capillary voltage, maintained between 2000-4000 V, requires careful optimization to achieve stable electrospray formation and consistent ionization efficiency [5] [8].

Source temperature and desolvation temperature parameters play crucial roles in achieving optimal ionization conditions for clenproperol analysis. Source temperatures of 100-150°C and desolvation temperatures of 250-450°C are typically employed, with specific optimization required for each analytical system [5] [8]. The desolvation gas flow rate, ranging from 600-1000 L/h, must be optimized to ensure complete solvent evaporation while maintaining stable spray conditions [5] [8].

The selection of appropriate precursor and product ion mass windows represents another critical aspect of transition ion optimization. Precursor ion selection windows of 0.5-2.0 Da provide optimal balance between selectivity and sensitivity, while product ion selection windows of similar range ensure adequate ion transmission [5]. Dwell time optimization, typically ranging from 5-50 ms, requires careful balance between analytical sensitivity and chromatographic cycle time requirements [5].

Table 1: Optimized Transition Ion Parameters for Clenproperol Analysis

| Parameter | Optimal Range | Critical Impact |

|---|---|---|

| Precursor Ion (m/z) | 263.1 | Primary molecular ion |

| Product Ion 1 (m/z) | 168.0 | Quantification transition |

| Product Ion 2 (m/z) | 132.0 | Confirmation transition |

| Product Ion 3 (m/z) | 140.0 | Additional confirmation |

| Collision Energy (eV) | 20-35 | Fragmentation efficiency |

| Cone Voltage (V) | 30-45 | Ion transmission |

| Capillary Voltage (V) | 3000-3500 | Spray stability |

| Source Temperature (°C) | 120-140 | Ionization efficiency |

| Desolvation Temperature (°C) | 350-400 | Complete desolvation |

Matrix Effect Mitigation Through Postcolumn Infusion

Matrix effects represent a significant challenge in the quantitative analysis of clenproperol in complex biological matrices, necessitating the implementation of sophisticated mitigation strategies. Postcolumn infusion techniques provide powerful tools for both the assessment and correction of matrix-induced ionization suppression or enhancement phenomena [9] [10] [11].

The postcolumn infusion method involves the continuous introduction of analyte standard solution through a T-piece connection after the chromatographic column, allowing for real-time monitoring of matrix effects throughout the entire chromatographic run [9] [10]. This technique enables the identification of retention time regions where matrix components cause significant ionization interference, providing crucial information for method optimization and validation [9] [11].

Implementation of postcolumn infusion for clenproperol analysis requires careful optimization of infusion parameters. The infusion flow rate, typically maintained at 5-20 μL/min, must be balanced to provide adequate signal intensity while avoiding interference with the primary analytical flow [9] [10]. The concentration of the infused standard solution should be optimized to achieve sufficient signal intensity for matrix effect assessment without overwhelming the detection system [9] [10].

The evaluation of matrix effects through postcolumn infusion involves comparison of analyte signal intensity in the presence and absence of matrix components [9] [10]. Matrix effect percentages are calculated using the formula: Matrix Effect (%) = [(Signal in matrix - Signal in solvent) / Signal in solvent] × 100, where positive values indicate signal enhancement and negative values indicate signal suppression [9] [10] [11].

Postcolumn infusion studies for clenproperol analysis have demonstrated significant matrix effects in biological samples, particularly in urine and tissue extracts [9] [10]. The 4-amino-3,5-dichlorophenyl moiety of clenproperol exhibits susceptibility to ionization interference from coeluting matrix components, particularly polar metabolites and endogenous compounds [9] [11].

The implementation of postcolumn infusion standards (PCIS) for matrix effect correction represents an advanced approach to quantitative analysis in complex matrices [9] [12]. This method involves the continuous infusion of isotopically labeled internal standards or structurally similar compounds that exhibit comparable matrix effects to the target analyte [9] [12]. The signal ratio between the analyte and the postcolumn infused standard provides correction for matrix-induced variations in ionization efficiency [9] [12].

Table 2: Matrix Effect Mitigation Strategies for Clenproperol Analysis

| Strategy | Implementation | Effectiveness | Limitations |

|---|---|---|---|

| Postcolumn Infusion Assessment | Continuous analyte infusion | Qualitative matrix effect mapping | Time-consuming, qualitative only |

| Isotope-Labeled Internal Standards | Deuterated clenproperol (d₇) | Excellent compensation | High cost, limited availability |

| Matrix-Matched Calibration | Standards in blank matrix | Good for consistent matrices | Requires blank matrix |

| Standard Addition Method | Analyte spiked into samples | Excellent for unknown matrices | Reduced throughput |

| Enhanced Sample Cleanup | Solid-phase extraction optimization | Moderate to good | May affect recovery |

| Chromatographic Separation | Gradient optimization | Good for coeluting interferences | May increase analysis time |

The selection of appropriate postcolumn infusion standards requires consideration of structural similarity and ionization behavior compared to clenproperol [9] [10]. Compounds with similar molecular weight, polarity, and functional groups typically exhibit comparable matrix effects, making them suitable candidates for postcolumn infusion correction [9] [10]. The availability of stable isotope-labeled clenproperol (clenproperol-d₇) provides an ideal internal standard for matrix effect correction, as it exhibits virtually identical chemical behavior while providing mass spectrometric differentiation [3] [9].

Immunoassay-Based Screening Platforms

Colloidal Gold Nanoparticle Conjugation Techniques

The development of highly sensitive immunoassay platforms for clenproperol detection relies critically on the optimization of colloidal gold nanoparticle conjugation techniques. These methodologies enable the creation of stable, functional antibody-gold nanoparticle conjugates that serve as detection reagents in lateral flow immunoassays and other rapid screening formats [13] [14] [15].

Colloidal gold nanoparticles, typically ranging from 20-40 nm in diameter, provide optimal optical properties for visual detection while maintaining sufficient surface area for antibody conjugation [13] [14] [15]. The selection of nanoparticle size represents a critical parameter, as larger particles (30-40 nm) generate stronger optical signals but may exhibit increased steric hindrance effects during antibody binding [13] [14] [15].

The conjugation of anti-clenproperol antibodies to gold nanoparticles involves multiple optimization parameters that must be systematically evaluated. The pH of the conjugation solution, typically maintained between 6.5-8.5, significantly influences the electrostatic interactions between the antibody and the gold surface [13] [14] [16]. The optimal pH is generally selected near the isoelectric point of the antibody, which for immunoglobulin G antibodies is approximately 7.0-7.5 [13] [14] [16].

The flocculation test serves as a fundamental quality control method for determining optimal antibody concentrations for conjugation [13] [14] [16]. This test involves the addition of sodium chloride solution (final concentration 1% w/v) to antibody-gold mixtures, causing aggregation of inadequately protected nanoparticles [13] [14]. The minimum antibody concentration that prevents salt-induced aggregation is identified as the optimal conjugation concentration, typically ranging from 2-10 μg/mL for anti-clenproperol antibodies [13] [14] [16].

The conjugation process requires careful control of incubation parameters, including temperature, time, and mixing conditions [13] [14] [15]. Conjugation is typically performed at room temperature (20-25°C) for 30-60 minutes under gentle agitation to ensure complete antibody binding while preventing aggregation [13] [14] [15]. Higher temperatures may lead to protein denaturation, while insufficient incubation time may result in incomplete conjugation [13] [14] [15].

Blocking agents play a crucial role in stabilizing antibody-gold conjugates and preventing non-specific binding interactions [13] [14] [15]. Bovine serum albumin (BSA) is commonly employed as a blocking agent at concentrations of 0.1-1.0% w/v, occupying unoccupied binding sites on the gold surface and providing colloidal stability [13] [14] [15]. The blocking step is typically performed for 20-60 minutes following the primary conjugation reaction [13] [14] [15].

Table 3: Optimized Parameters for Clenproperol Antibody-Gold Conjugation

| Parameter | Optimal Range | Quality Control Method |

|---|---|---|

| Gold Nanoparticle Size | 30-40 nm | UV-Vis spectroscopy |

| Conjugation pH | 7.0-7.5 | pH meter verification |

| Antibody Concentration | 3-8 μg/mL | Flocculation test |

| Conjugation Temperature | 20-25°C | Temperature monitoring |

| Conjugation Time | 40-60 minutes | Kinetic optimization |

| Blocking Agent (BSA) | 0.5-1.0% w/v | Functional testing |

| Washing Steps | 3-4 cycles | Supernatant analysis |

| Centrifugation Speed | 8000-10000 rpm | Pellet examination |

| Storage pH | 7.2-7.4 | Long-term stability |

The purification of antibody-gold conjugates involves multiple washing steps to remove unbound antibodies and excess reagents [13] [14] [15]. Centrifugation at 8000-12000 rpm for 20-30 minutes enables the separation of conjugated nanoparticles from free antibodies, with the supernatant being analyzed to confirm complete removal of unbound material [13] [14] [15]. The washing buffer, typically containing 0.1% BSA in phosphate-buffered saline, maintains conjugate stability during purification [13] [14] [15].

The characterization of antibody-gold conjugates employs multiple analytical techniques to confirm successful conjugation and assess functional performance [13] [14] [15]. Ultraviolet-visible spectroscopy monitors the plasmon resonance peak of gold nanoparticles, with successful conjugation typically resulting in a red-shift of the absorption maximum from 520 nm to 525-530 nm [13] [14] [16]. Dynamic light scattering measurements confirm the increase in particle size following antibody conjugation, with typical size increases of 10-20 nm [13] [14] [16].

The functional assessment of antibody-gold conjugates involves evaluation of binding specificity and sensitivity toward clenproperol [13] [14] [15]. Competitive binding assays using known concentrations of clenproperol standard solutions determine the analytical performance of the conjugates, with optimal conjugates demonstrating detection limits in the range of 0.1-1.0 ng/mL [13] [14] [15].

Long-term stability studies assess the maintenance of conjugate functionality under various storage conditions [13] [14] [15]. Optimal storage conditions typically involve refrigeration at 2-8°C in the presence of stabilizing agents such as trehalose or sucrose at concentrations of 1-5% w/v [13] [14] [15]. The addition of antimicrobial agents, such as sodium azide at 0.01-0.02% w/v, prevents bacterial contamination during extended storage periods [13] [14] [15].

Cross-Reactivity Profiling Against Structural Analogs

The comprehensive evaluation of cross-reactivity patterns represents a critical aspect of immunoassay development for clenproperol, requiring systematic testing against structurally related compounds to establish assay specificity and identify potential interference sources [17] [18] [19] [20].

Cross-reactivity profiling involves the systematic evaluation of antibody binding affinity toward structural analogs of clenproperol, including other beta-adrenergic agonists and related compounds [17] [18] [19]. The selection of test compounds is guided by structural similarity analysis, focusing on molecules that share common functional groups or structural motifs with clenproperol [17] [18] [19].

The molecular structure of clenproperol contains several key structural elements that may contribute to cross-reactivity with related compounds [1] [21]. The 4-amino-3,5-dichlorophenyl moiety represents a critical recognition element that is shared with numerous beta-adrenergic agonists, including clenbuterol, brombuterol, and mabuterol [1] [21] [19]. The isopropylaminoethanol side chain provides additional structural specificity but may also contribute to cross-reactivity with compounds containing similar aliphatic amine groups [1] [21] [19].

Quantitative cross-reactivity assessment employs competitive binding assays to determine the relative binding affinity of structural analogs compared to clenproperol [17] [18] [19]. The cross-reactivity percentage is calculated using the formula: Cross-reactivity (%) = (IC₅₀ clenproperol / IC₅₀ analog) × 100, where IC₅₀ values represent the concentration required to achieve 50% inhibition of antibody binding [17] [18] [19].

Studies of anti-clenproperol antibodies have demonstrated significant cross-reactivity with structurally related beta-adrenergic agonists [22] [19] [20]. Clenbuterol, which shares the 4-amino-3,5-dichlorophenyl core structure with clenproperol, typically exhibits cross-reactivity ranging from 80-120%, indicating nearly equivalent binding affinity [22] [19] [20]. Brombuterol, containing a bromine substitution on the aromatic ring, demonstrates cross-reactivity levels of 70-100%, reflecting the similar electronic properties of halogen substituents [22] [19] [20].

Table 4: Cross-Reactivity Profile of Anti-Clenproperol Antibodies

| Structural Analog | Cross-Reactivity (%) | Structural Similarity | Clinical Significance |

|---|---|---|---|

| Clenbuterol | 95-120 | Very high | Major interference |

| Brombuterol | 80-100 | High | Significant interference |

| Mabuterol | 60-80 | Moderate | Moderate interference |

| Salbutamol | 15-25 | Low | Minor interference |

| Terbutaline | 5-15 | Low | Minimal interference |

| Ractopamine | 2-8 | Very low | Negligible interference |

| Isoproterenol | 1-5 | Very low | Negligible interference |

The evaluation of cross-reactivity extends beyond simple structural similarity to encompass stereochemical considerations [17] [18] [19]. The chiral nature of many beta-adrenergic agonists introduces additional complexity, as different stereoisomers may exhibit varying degrees of cross-reactivity [17] [18] [19]. Studies with clenbuterol stereoisomers have demonstrated that the S-enantiomer typically exhibits higher cross-reactivity than the R-enantiomer, reflecting the stereochemical preferences of antibody binding sites [19].

Molecular modeling approaches provide valuable insights into the structural basis of cross-reactivity patterns [17] [18]. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis enables the identification of molecular features that contribute to antibody binding and cross-reactivity [17] [18] [23]. Pharmacophore modeling identifies the essential structural elements required for antibody recognition, providing guidance for predicting cross-reactivity with novel compounds [17] [18] [23].

The assessment of cross-reactivity with metabolites of clenproperol and related compounds represents an important aspect of immunoassay validation [19]. Metabolic transformation may alter the structural features recognized by antibodies, potentially leading to reduced cross-reactivity or complete loss of binding affinity [19]. Studies with clenbuterol metabolites have demonstrated that glucuronide conjugates exhibit minimal cross-reactivity (0.1-1.6%), while sulfamate metabolites maintain significant cross-reactivity (42-77%) [19].

The clinical significance of cross-reactivity depends on the intended application of the immunoassay and the likelihood of encountering cross-reactive compounds in real samples [17] [18] [19]. For screening applications in food safety, cross-reactivity with other banned beta-adrenergic agonists may be considered acceptable or even desirable, as it provides broader detection coverage [22] [19]. However, for quantitative applications requiring specific measurement of clenproperol, significant cross-reactivity represents a major limitation that must be addressed through method optimization or alternative analytical approaches [17] [18] [19].

The implementation of cross-reactivity data in immunoassay interpretation requires careful consideration of the concentration levels at which cross-reactive compounds may be present in real samples [17] [18] [19]. The establishment of interference threshold concentrations enables the definition of assay limitations and guides the selection of appropriate confirmation methods for positive results [17] [18] [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant